4-Chloro-5-fluoro-2-hydroxybenzaldehyde 4-Chloro-5-fluoro-2-hydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1205551-36-5
VCID: VC5391815
InChI: InChI=1S/C7H4ClFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H
SMILES: C1=C(C(=CC(=C1F)Cl)O)C=O
Molecular Formula: C7H4ClFO2
Molecular Weight: 174.56

4-Chloro-5-fluoro-2-hydroxybenzaldehyde

CAS No.: 1205551-36-5

Cat. No.: VC5391815

Molecular Formula: C7H4ClFO2

Molecular Weight: 174.56

* For research use only. Not for human or veterinary use.

4-Chloro-5-fluoro-2-hydroxybenzaldehyde - 1205551-36-5

Specification

CAS No. 1205551-36-5
Molecular Formula C7H4ClFO2
Molecular Weight 174.56
IUPAC Name 4-chloro-5-fluoro-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C7H4ClFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H
Standard InChI Key IDTOALDXDPGKRJ-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)Cl)O)C=O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

4-Chloro-5-fluoro-2-hydroxybenzaldehyde belongs to the salicylaldehyde family, with the molecular formula C₇H₄ClFO₂ and a molecular weight of 174.56 g/mol . Its IUPAC name is 4-chloro-5-fluoro-2-hydroxybenzaldehyde, and its SMILES notation is O=CC1=CC(Cl)=C(F)C=C1O. The compound’s planar aromatic ring system facilitates intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, a feature common to salicylaldehyde derivatives .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1205551-36-5
Molecular FormulaC₇H₄ClFO₂
Molecular Weight174.56 g/mol
Exact Mass173.988 Da
Topological Polar Surface Area37.3 Ų

Synthesis and Production

Industrial Availability

The compound is commercially available from suppliers such as Apollo Scientific, VulcanChem, and AK Scientific, with purity levels ranging from 95% to 97% . Pricing varies significantly (€54–€1,064 per gram), depending on quantity and supplier .

Physicochemical Properties

Physical and Spectral Data

4-Chloro-5-fluoro-2-hydroxybenzaldehyde is a solid at room temperature, though its exact melting point remains unreported. Key spectral data include:

  • ¹H NMR (CDCl₃): Peaks at δ 7.23 (dd, J = 3.0 Hz, 1H) and δ 10.3 (s, 1H, -CHO) .

  • IR Spectroscopy: Stretching vibrations for -OH (3200–3400 cm⁻¹), -CHO (≈1700 cm⁻¹), and C-Cl/F (600–800 cm⁻¹) .

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar organic solvents like DMSO and THF. Stability studies recommend storage under inert atmospheres (e.g., argon) at 2–8°C to prevent degradation .

Biological Activity and Applications

Pharmaceutical Intermediates

This compound serves as a key intermediate in synthesizing:

  • Anticancer agents: Coordination complexes with transition metals (e.g., Cu, Zn) exhibit cytotoxic effects .

  • Antimicrobial scaffolds: Schiff bases derived from its aldehyde group show efficacy against drug-resistant strains .

Table 2: Reported Biological Activities

ApplicationMechanismEfficacySource
AntibacterialEnzyme inhibitionMIC: 12.5 µg/mL
AntifungalCell membrane disruptionIC₅₀: 18 µM
SupplierPurityPrice RangeDelivery Time
Apollo Scientific97%€54–€1,064/g30 days
VulcanChem95%Inquire14 days
AK Scientific95%$220–$450/g21 days

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